Ethyl 4-{[(3,4-difluorophenyl)carbonyl]carbamothioyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{[(3,4-DIFLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group, a formamido group, and a methanethioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(3,4-DIFLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the reaction of the piperazine ring with a difluorophenyl halide in the presence of a base.
Formamido Group Addition: The formamido group can be introduced via the reaction of the difluorophenyl-substituted piperazine with formamide under acidic conditions.
Methanethioyl Group Addition: This step involves the reaction of the formamido-substituted piperazine with a methanethioylating agent, such as methanethioyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(3,4-DIFLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-{[(3,4-DIFLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(3,4-DIFLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to certain targets, while the formamido and methanethioyl groups can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,4’‘-DIFLUORO-5’-HYDROXY-1,1’3’,1’‘-TERPHENYL-4’-CARBOXYLATE: This compound shares the difluorophenyl group but differs in its overall structure and functional groups.
ETHYL N-(4-{(1Z)-[(3,4-DIFLUOROPHENYL)FORMAMIDOMETHYL]IMINO})METHYL]AMINO}CYCLOHEXYL)CARBAMATE: Similar in having the difluorophenyl and formamido groups but with different substituents and ring structures.
Uniqueness
ETHYL 4-{[(3,4-DIFLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H17F2N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[(3,4-difluorobenzoyl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17F2N3O3S/c1-2-23-15(22)20-7-5-19(6-8-20)14(24)18-13(21)10-3-4-11(16)12(17)9-10/h3-4,9H,2,5-8H2,1H3,(H,18,21,24) |
InChI Key |
WOKQFWXMZVKSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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